molecular formula C18H17N5O4 B3787750 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3787750
M. Wt: 367.4 g/mol
InChI Key: YYCQFFOZPVBWEU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a pyrazole group, and a pyrazine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in various interactions, such as pi stacking or hydrogen bonding, which could affect the compound’s properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, affecting its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with similar structures act by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyrazin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-23(9-13-8-19-4-5-20-13)18(24)15-6-12(21-22-15)10-25-14-2-3-16-17(7-14)27-11-26-16/h2-8H,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQFFOZPVBWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-pyrazole-3-carboxamide

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